5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium C13-17 sec-alkyl sulphonate is typically synthesized through the sulfoxidation method. In this process, C13-17 alkanes react with sulfur dioxide and oxygen under controlled conditions to form the sulfonate. The reaction mixture is then refined to obtain the final product .
Industrial Production Methods: The industrial production of Sodium C13-17 sec-alkyl sulphonate involves large-scale sulfoxidation reactors where the alkanes are continuously fed and reacted with sulfur dioxide and oxygen. The product is then purified through various separation and refining techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium C13-17 sec-alkyl sulphonate primarily undergoes sulfonation reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Sulfonation: Sulfur dioxide and oxygen are the primary reagents used in the sulfoxidation process.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products: The major product of the sulfoxidation reaction is Sodium C13-17 sec-alkyl sulphonate itself. In oxidation reactions, the compound can form sulfonic acids, while reduction reactions can yield various alkyl derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium C13-17 sec-alkyl sulphonate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and solubilizing properties.
Wirkmechanismus
The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its surfactant property. It reduces the surface tension of water, allowing it to mix with oils and dirt, thereby enhancing cleaning efficiency. At the molecular level, the compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
- Sodium dodecyl sulfate (SDS)
- Sodium lauryl ether sulfate (SLES)
- Sodium alkylbenzene sulfonate
Comparison: Sodium C13-17 sec-alkyl sulphonate is unique due to its specific alkyl chain length (C13-17), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant properties without excessive foaming. In contrast, Sodium dodecyl sulfate (SDS) has a shorter alkyl chain (C12), leading to higher foaming but potentially less effective emulsification .
Eigenschaften
CAS-Nummer |
85720-92-9 |
---|---|
Molekularformel |
C11H11N5O3 |
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
5-amino-2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H11N5O3/c1-5-9(10(17)16-13-5)15-14-8-3-2-6(12)4-7(8)11(18)19/h2-4,9H,12H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
WQRZBPGAKFJRGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)C1N=NC2=C(C=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.